molecular formula C11H11N3O3 B8277760 4,5-dihydro-5-methyl-6-(m-nitrophenyl)-3(2H)-pyridazinone

4,5-dihydro-5-methyl-6-(m-nitrophenyl)-3(2H)-pyridazinone

Cat. No. B8277760
M. Wt: 233.22 g/mol
InChI Key: DQVXIICCNCTEGA-UHFFFAOYSA-N
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Patent
US04092311

Procedure details

A 24.9 g. portion of 4,5-dihydro-5-methyl-6-(m-nitrophenyl)-3(2H)-pyridazinone (prepared as described in Example 9 of U.S. Pat. No. 3,822,260) is dissolved in 200 ml. of warm stirred acetic acid. A 19.2 g. (6.2 ml.) portion of bromine, dissolved in 50 ml. of acetic acid is added dropwise over a 15 minute period. After an additional 20 minutes of warming to expel the HBr, the reaction mixture is poured into crushed ice. The resulting solid is recovered by filtration and washed with large amounts of water. The solid is dried yielding 5-methyl-6-(m-nitrophenyl)-3(2H)-pyridazinone as a cream colored solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[CH:9]=2)=[N:6][NH:5][C:4](=[O:17])[CH2:3]1.BrBr.Br>C(O)(=O)C>[CH3:1][C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[CH:9]=2)=[N:6][NH:5][C:4](=[O:17])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(NN=C1C1=CC(=CC=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
3,822,260) is dissolved in 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
of warm
TEMPERATURE
Type
TEMPERATURE
Details
After an additional 20 minutes of warming
Duration
20 min
ADDITION
Type
ADDITION
Details
the reaction mixture is poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
FILTRATION
Type
FILTRATION
Details
The resulting solid is recovered by filtration
WASH
Type
WASH
Details
washed with large amounts of water
CUSTOM
Type
CUSTOM
Details
The solid is dried

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(NN=C1C1=CC(=CC=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.